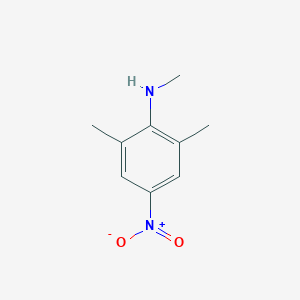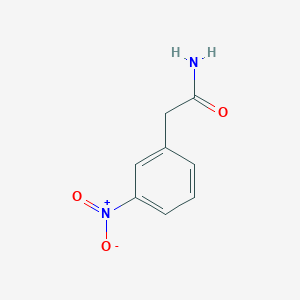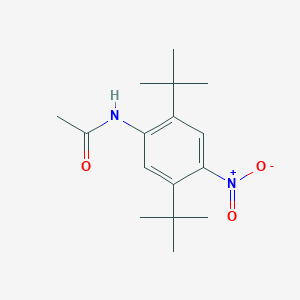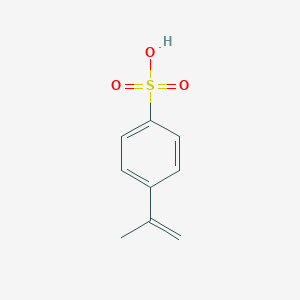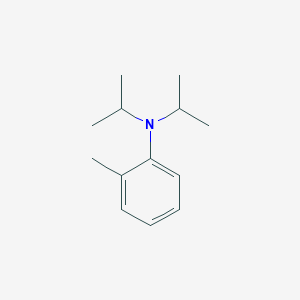![molecular formula C8H10N6O2S B263468 N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as MTA, and it has been found to have promising properties that could lead to the development of new drugs for various medical conditions.
Wirkmechanismus
The exact mechanism of action of MTA is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTA in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is that MTA is a relatively new compound, and there is still much that is not known about its properties and effects.
Zukünftige Richtungen
There are several future directions that could be explored in the study of MTA. One area of focus could be the development of new drugs for conditions such as epilepsy, chronic pain, and inflammation. Another area of research could be the exploration of MTA's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanisms of action of MTA and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
MTA can be synthesized through a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the desired MTA compound.
Wissenschaftliche Forschungsanwendungen
MTA has been the subject of several scientific studies due to its potential applications in medicine. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions.
Eigenschaften
Molekularformel |
C8H10N6O2S |
|---|---|
Molekulargewicht |
254.27 g/mol |
IUPAC-Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15) |
InChI-Schlüssel |
JVPYXSDLQKPLHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



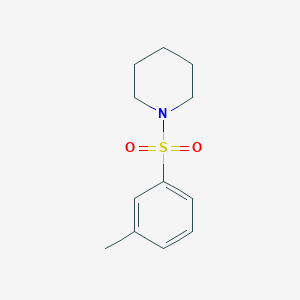
![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
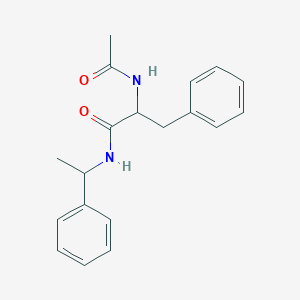
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
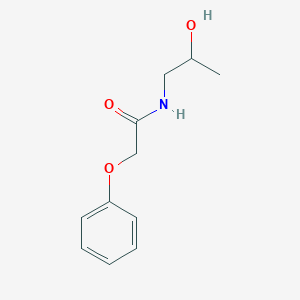


![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B263407.png)
